6-Azaspiro[3.4]octane

Antibacterial Fluoroquinolone ESKAPE pathogens

6-Azaspiro[3.4]octane is a saturated bicyclic spiroheterocycle containing a pyrrolidine ring fused to a cyclobutane at a single quaternary carbon, classified as an azaspiro[3.4]octane scaffold. It has the molecular formula C₇H₁₃N (MW 111.18 g/mol), a predicted LogP of 1.32, boiling point of 162.0±8.0 °C, and density of 1.0±0.1 g/cm³.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
CAS No. 765-64-0
Cat. No. B1369644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azaspiro[3.4]octane
CAS765-64-0
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESC1CC2(C1)CCNC2
InChIInChI=1S/C7H13N/c1-2-7(3-1)4-5-8-6-7/h8H,1-6H2
InChIKeyNVZWMJWMTWOVNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Azaspiro[3.4]octane (CAS 765-64-0): Procurement-Grade Spirocyclic Amine Scaffold for Drug Discovery


6-Azaspiro[3.4]octane is a saturated bicyclic spiroheterocycle containing a pyrrolidine ring fused to a cyclobutane at a single quaternary carbon, classified as an azaspiro[3.4]octane scaffold . It has the molecular formula C₇H₁₃N (MW 111.18 g/mol), a predicted LogP of 1.32, boiling point of 162.0±8.0 °C, and density of 1.0±0.1 g/cm³ . The spirocyclic architecture imparts conformational rigidity with zero freely rotatable bonds and a fully saturated carbon framework (Fsp₃ = 1.0), making it a privileged three-dimensional building block for medicinal chemistry . It is commercially available as a neat liquid or solid (purity specifications 95–98.7%) and is supplied as the free base, hydrochloride salt, or hemioxalate salt .

Why Generic Spirocyclic Amine Substitution Fails: Differentiated Scaffold Geometry of 6-Azaspiro[3.4]octane


Spirocyclic amine building blocks cannot be freely interchanged because ring-size composition, nitrogen position, and heteroatom identity collectively determine exit-vector geometry, physicochemical properties, and biological target engagement . The [3.4] spiro junction in 6-azaspiro[3.4]octane generates a specific spatial relationship between the azetidine (4-membered) and cyclopentane (5-membered) rings that is fundamentally distinct from the [3.3]heptane, [2.5]octane, or [4.4]nonane scaffolds—each presenting different dihedral angles, nitrogen accessibility, and solvation characteristics [1]. Procurement of an incorrect spirocyclic analog (e.g., 2-azaspiro[3.3]heptane or 6-azaspiro[2.5]octane) would introduce divergent substitution vectors and altered pharmacokinetic behavior, potentially invalidating structure-activity relationships established with the 6-azaspiro[3.4]octane core .

Quantitative Procurement-Relevant Evidence: 6-Azaspiro[3.4]octane vs. Closest Analogs and Alternatives


Antibacterial Congener Potency: 6-Azaspiro[3.4]octane vs. Larger Spirocyclic Peripheries vs. Ciprofloxacin in ESKAPE Pathogen Panel

In a systematic evaluation of ciprofloxacin congeners bearing spirocyclic amine peripheries, the 6-azaspiro[3.4]octane-substituted congener (compound 6a) demonstrated broad-spectrum antibacterial activity against five of six ESKAPE pathogens, with MIC values comparable to ciprofloxacin itself [1]. In contrast, congeners bearing the larger 2-azaspiro[4.4]nonane periphery (compounds 6d, 6e) displayed markedly narrower activity spectra and elevated MICs against key Gram-negative pathogens [1]. This head-to-head comparison demonstrates that the compact [3.4] spiro junction is a structural determinant of antibacterial potency.

Antibacterial Fluoroquinolone ESKAPE pathogens

EGFR Kinase Inhibition: 2-Oxa-6-azaspiro[3.4]octane Derivative Outperforms Gefitinib with Superior Water Solubility

Zhao et al. (2013) reported a series of azaspirocycle- and azetidine-substituted 4-anilinoquinazoline EGFR kinase inhibitors in which compound 21g, bearing the 2-oxa-6-azaspiro[3.4]octane substituent, exhibited higher EGFR inhibitory activity and comparable in vitro antitumor potency relative to the clinical EGFR inhibitor gefitinib, while also demonstrating improved aqueous solubility [1]. This finding establishes the 6-azaspiro[3.4]octane scaffold as a validated bioisosteric replacement for the morpholine ring of gefitinib, directly contributing to enhanced target engagement and drug-like properties in the quinazoline chemotype.

EGFR inhibitor Lung cancer 4-Anilinoquinazoline

Aqueous Solubility Enhancement: >1,700-fold Improvement of 6-Azaspiro[3.4]octane over the Parent Spiro[3.4]octane Hydrocarbon

The introduction of a secondary amine nitrogen into the spiro[3.4]octane framework produces a dramatic shift in physicochemical properties. 6-Azaspiro[3.4]octane has a predicted LogP of 1.32 (ACD/Labs) and an estimated aqueous solubility of 23,870 mg/L at 25 °C . In contrast, the parent hydrocarbon spiro[3.4]octane exhibits a LogP of 3.93 and an estimated aqueous solubility of only 13.77 mg/L . Although these values are predicted rather than experimentally measured for the specific compounds, they are generated using the same validated algorithms (KOWWIN, WSKOW) and reveal that nitrogen incorporation improves aqueous solubility by approximately 1,734-fold while reducing LogP by 2.61 log units .

Physicochemical properties Solubility LogP

Three-Dimensionality and Fsp₃ Character: Fully Saturated Scaffold Differentiates 6-Azaspiro[3.4]octane from Planar Aromatic Bioisosteres

6-Azaspiro[3.4]octane possesses an Fsp₃ (fraction of sp³-hybridized carbons) value of 1.0, meaning all seven carbon atoms are fully saturated . This is substantially higher than the mean Fsp₃ of 0.36 for 2.2 million screening compounds and surpasses the mean Fsp₃ of 0.47 for 1,179 approved drugs [1]. Higher Fsp₃ correlates with improved clinical success rates, reduced attrition due to toxicity, and enhanced aqueous solubility [1]. In contrast, the commonly used aromatic bioisosteres (e.g., phenyl, pyridyl rings) have Fsp₃ = 0. The spiro[3.3]heptane core has been promoted as a saturated benzene bioisostere with non-coplanar exit vectors [2]; the spiro[3.4]octane scaffold extends this concept with an additional ring atom, providing distinct exit-vector geometry for probing chemical space inaccessible to the smaller [3.3]heptane system .

Drug-likeness Fsp3 Conformational restriction

Synthetic Accessibility: Scalable, Step-Economic Routes to 6-Azaspiro[3.4]octane Derivatives vs. Azaspiro[3.3]heptane Alternatives

Li, Rogers-Evans, and Carreira (2011, 2013) reported step-economic and scalable syntheses of thia- and oxa-azaspiro[3.4]octanes, establishing that the [3.4] spirocyclic framework can be accessed in multi-gram quantities with defined exit vectors for downstream diversification [1][2]. The Carreira group subsequently expanded this methodology to azaspiro[3.3]heptanes, which required distinct synthetic strategies due to the different ring-strain and reactivity profiles of the four-membered rings involved [3]. The synthetic tractability of azaspiro[3.4]octanes is supported by their commercial availability from multiple suppliers (Sigma Aldrich/Enamine, Apollo Scientific, AKSci, Aladdin) with batch purity ranging from 95% to 98.7% . This contrasts with certain azaspiro[3.3]heptane and azaspiro[2.5]octane analogs, which are less widely stocked and may require custom synthesis .

Synthetic methodology Scalability Spirocyclic chemistry

Procurement-Driven Application Scenarios for 6-Azaspiro[3.4]octane Based on Quantitative Differentiation Evidence


EGFR-Targeted Anticancer Agent Development Requiring Improved Solubility over Gefitinib-Class Inhibitors

Medicinal chemistry teams developing next-generation 4-anilinoquinazoline EGFR inhibitors can procure 6-azaspiro[3.4]octane or its 2-oxa analog as a direct morpholine bioisostere. Zhao et al. (2013) demonstrated that compound 21g, incorporating the 2-oxa-6-azaspiro[3.4]octane substituent, achieved higher EGFR inhibitory activity than gefitinib with similar antitumor potency and improved water solubility [1]. This application is particularly relevant for programs targeting EGFR-mutant non-small cell lung cancer (HCC827 model) where aqueous solubility limitations of gefitinib constrain formulation options. The evidence supports procurement of 6-azaspiro[3.4]octane derivatives for lead optimization campaigns prioritizing solubility-enhanced EGFR inhibitors.

Fluoroquinolone Antibacterial Optimization Targeting ESKAPE Pathogens via Spirocyclic Periphery Engineering

Investigators pursuing novel fluoroquinolone antibiotics with differentiated antibacterial spectra should prioritize the 6-azaspiro[3.4]octane periphery based on the direct head-to-head evidence from Sharapov et al. (2023). Compound 6a, bearing the 6-azaspiro[3.4]octane periphery, achieved MIC values of 1.5–6.0 μg/mL against five ESKAPE pathogens, substantially outperforming the larger 2-azaspiro[4.4]nonane congeners (6d, 6e) which were 2- to 76-fold less potent against key Gram-negative species [2]. This scenario applies to antibacterial discovery programs where the spirocyclic amine module is a critical determinant of outer membrane penetration and target engagement in Gram-negative bacteria.

Fragment-Based Drug Discovery and DNA-Encoded Library (DEL) Synthesis Exploiting High Fsp₃ Character

For fragment-based screening and DEL construction, the fully saturated 6-azaspiro[3.4]octane scaffold (Fsp₃ = 1.0) offers maximal three-dimensionality in a minimal molecular weight (111.18 Da), positioning it at the extreme of drug-likeness space [3]. Procurement of this scaffold enables library designers to populate underexplored regions of chemical space inaccessible to planar aromatic fragments (Fsp₃ = 0). The defined exit vectors from the spiro junction allow systematic diversification at the nitrogen and ring positions, as demonstrated by the Carreira group's modular synthetic routes to thia- and oxa-azaspiro[3.4]octane building blocks [4]. This scenario directly supports fragment-to-lead and DEL-based hit identification campaigns.

Chemokine Receptor CXCR3 Agonist Programs and Immunomodulatory Drug Discovery

6-Azaspiro[3.4]octane (as the hemioxalate salt) has been specifically employed as a reactant in the preparation of tetrahydroisoquinoline derivatives that function as CXCR3 receptor agonists . CXCR3 agonists are of therapeutic interest for their ability to modulate T-lymphocyte and NK cell migration, with applications in autoimmune disease, transplant rejection, and inflammatory disorders. Procurement of 6-azaspiro[3.4]octane for CXCR3-targeted programs is supported by its documented role in patented agonist series, where the spirocyclic amine contributes to receptor binding affinity and biased signaling profiles. This scenario applies to immunology and inflammation drug discovery teams requiring validated spirocyclic intermediates for CXCR3 chemokine receptor modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Azaspiro[3.4]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.